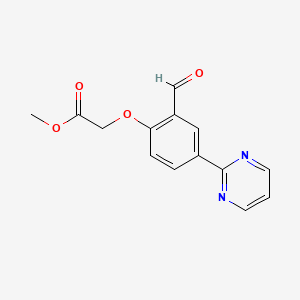

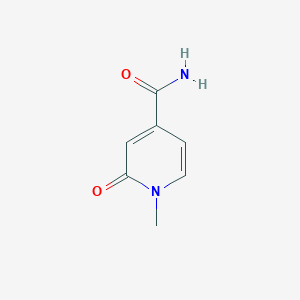

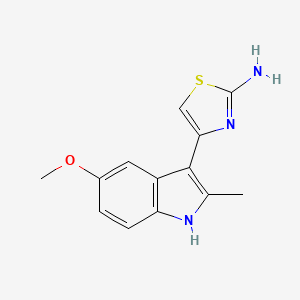

![molecular formula C13H8N2O2S B1363415 2-(4-Nitrophenyl)Benzo[D]Thiazol CAS No. 22868-34-4](/img/structure/B1363415.png)

2-(4-Nitrophenyl)Benzo[D]Thiazol

Übersicht

Beschreibung

2-(4-Nitrophenyl)benzo[d]thiazole is a chemical compound with the CAS Number: 22868-34-4 . It has a molecular weight of 256.28 and its IUPAC name is 2-(4-nitrophenyl)-1,3-benzothiazole .

Synthesis Analysis

The synthesis of 2-(4-Nitrophenyl)benzo[d]thiazole involves several steps. For instance, a simple and efficient mechanochemical route has been reported for the synthesis of 2-aryl benzothiazoles . The procedure involves the use of o-Phenylenediamine and an aromatic aldehyde, which are ground together in a mortar .Molecular Structure Analysis

The InChI code for 2-(4-Nitrophenyl)benzo[d]thiazole is 1S/C13H8N2O2S/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H . This indicates that the molecule consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

The chemical reactions involving 2-(4-Nitrophenyl)benzo[d]thiazole are diverse. For instance, it has been reported that the amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Wissenschaftliche Forschungsanwendungen

Antituberkulosemittel

Verbindungen, die das Benzo[d]imidazo[2,1-b]thiazol-Gerüst enthalten, zu dem auch 2-(4-Nitrophenyl)Benzo[D]Thiazol gehört, haben vielversprechende Ergebnisse als Antituberkulosemittel gezeigt. Diese Verbindungen wurden entwickelt und synthetisiert, um Mycobacterium tuberculosis (Mtb), den Erreger der Tuberkulose, anzugreifen. Die aktivsten Derivate weisen niedrige mikromolare Hemmkonzentrationen gegen Mtb auf, mit minimaler Toxizität gegenüber menschlichen Zelllinien .

Antikrebs-Eigenschaften

Der Benzo[d]imidazo[2,1-b]thiazol-Kern ist auch mit Antikrebs-Eigenschaften verbunden. Die Forschung zeigt, dass diese Verbindungen das Wachstum von Krebszellen effektiv hemmen können. Das Vorhandensein des 4-Nitrophenyl-Restes könnte diese Eigenschaften möglicherweise verstärken, was es zu einer wertvollen Verbindung für die weitere Krebsforschung macht .

Antibakterielle Aktivität

Neben ihrem Antituberkulose-Potenzial wurden diese Moleküle auch auf ihre antibakterielle Aktivität hin untersucht. Der strukturelle Rahmen von this compound könnte zu seiner Fähigkeit beitragen, gegen verschiedene Bakterienstämme zu wirken, und so ein Gerüst für die Entwicklung neuer antibakterieller Mittel bieten .

Antiallergische Anwendungen

Die Benzo[d]imidazo[2,1-b]thiazol-Derivate sollen antiallergische Eigenschaften besitzen. Dies deutet darauf hin, dass this compound auf seine potenzielle Verwendung bei der Behandlung allergischer Reaktionen untersucht werden könnte, möglicherweise durch die Modulation von Immunantworten .

Anxiolytische Wirkungen

Einige Benzo[d]imidazo[2,1-b]thiazole sind bekanntermaßen als nicht-sedierende Anxiolytika wirksam. Sie können therapeutische Vorteile bei Angststörungen bieten, ohne die sedierenden Nebenwirkungen, die üblicherweise mit anderen Anxiolytika verbunden sind. Diese Anwendung könnte für this compound aufgrund seiner strukturellen Ähnlichkeit besonders relevant sein .

Kinase-Hemmung

Diese Verbindungen wurden auch auf ihre Rolle als Kinase-Hemmer untersucht. Kinasen sind Enzyme, die eine entscheidende Rolle in Signalwegen innerhalb von Zellen spielen, und ihre Dysregulation ist oft an Krankheiten wie Krebs beteiligt. Das this compound könnte ein Kandidat für die Entwicklung neuer Kinase-Hemmer sein .

Safety and Hazards

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including analgesic and anti-inflammatory effects .

Mode of Action

It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets .

Result of Action

Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .

Biochemische Analyse

Biochemical Properties

2-(4-Nitrophenyl)Benzo[D]Thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions suggest that 2-(4-Nitrophenyl)Benzo[D]Thiazole may have potential as an antioxidant agent.

Cellular Effects

The effects of 2-(4-Nitrophenyl)Benzo[D]Thiazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in apoptosis and cell proliferation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, 2-(4-Nitrophenyl)Benzo[D]Thiazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes involved in the oxidative stress response, thereby reducing the levels of reactive oxygen species . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Nitrophenyl)Benzo[D]Thiazole change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of 2-(4-Nitrophenyl)Benzo[D]Thiazole vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant activity and inhibition of cell proliferation . At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-(4-Nitrophenyl)Benzo[D]Thiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism . For example, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, leading to changes in metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 2-(4-Nitrophenyl)Benzo[D]Thiazole is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, leading to localized effects on cellular function.

Subcellular Localization

The subcellular localization of 2-(4-Nitrophenyl)Benzo[D]Thiazole is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and oxidative stress responses.

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJBDGQLLLLBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356629 | |

| Record name | 2-(4-Nitrophenyl)Benzo[D]Thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-34-4 | |

| Record name | 2-(4-Nitrophenyl)Benzo[D]Thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the nitro group in 2-(4-Nitrophenyl)Benzo[D]Thiazole in the synthesis of the anticancer derivatives?

A1: The research article utilizes 2-(4-Nitrophenyl)Benzo[D]Thiazole as a starting material to synthesize a series of 2-(4-aminophenyl)-6-fluoro-N-(substituted-phenyl)benzo[d]thiazol-7-amine derivatives. The nitro group in the starting material plays a crucial role as it undergoes reduction to an amine group. This newly formed amine group at the 4th position of the phenyl ring then serves as a site for further modifications, allowing the introduction of various substituted phenyl groups. This synthetic strategy enables the exploration of structure-activity relationships by examining how different substituents on this phenyl ring influence the anticancer activity of the resulting compounds [].

Q2: What were the key findings regarding the anticancer activity of the synthesized benzothiazole derivatives?

A2: The study synthesized a series of 2-(4-aminophenyl)-6-fluoro-N-(substituted-phenyl)benzo[d]thiazol-7-amine derivatives, utilizing 2-(4-Nitrophenyl)Benzo[D]Thiazole as a precursor. These derivatives were then evaluated for their in vitro cytotoxicity against murine Ehrlich Ascites Carcinoma (EAC) and two human cancer cell lines, MCF-7 (breast cancer) and HeLa (cervical cancer). The research demonstrated that these novel benzothiazole derivatives exhibited varying degrees of anticancer activity against the tested cell lines []. While the specific structure-activity relationships were not fully elucidated in the provided abstract, this finding highlights the potential of this class of compounds as anticancer agents and warrants further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

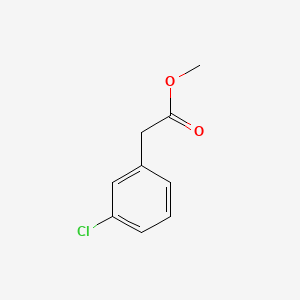

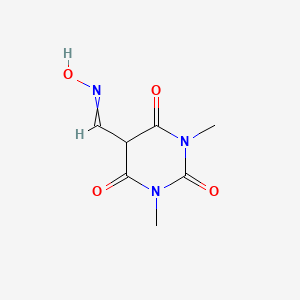

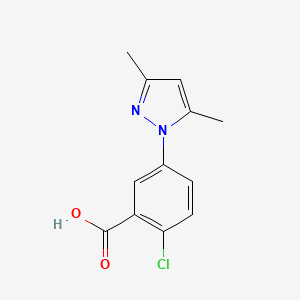

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]morpholine](/img/structure/B1363367.png)

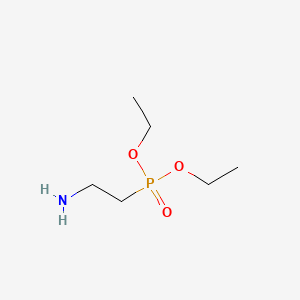

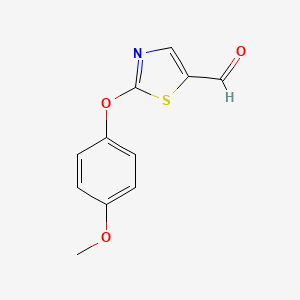

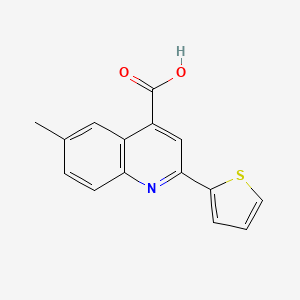

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)

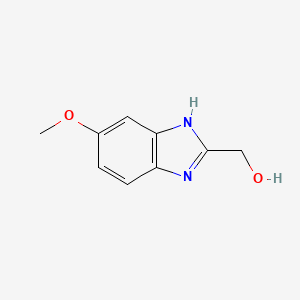

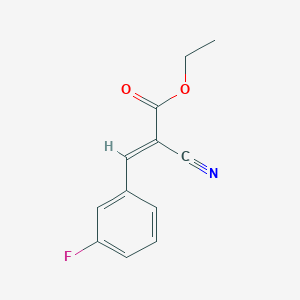

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)